molecular formula C6H8O2 B7820770 1,3-Butadienyl acetate

1,3-Butadienyl acetate

Cat. No. B7820770
M. Wt: 112.13 g/mol
InChI Key: NMQQBXHZBNUXGJ-UHFFFAOYSA-N
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Description

1,3-Butadienyl acetate is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Butadienyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butadienyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties

    • 1,3-Butadienyl acetate has been utilized in the synthesis of 2-substituted 1,3-butadienyl compounds through a palladium-catalyzed regioselective 1,2-elimination reaction, enabling the creation of compounds with high isomeric purity (Carpita, Bonaccorsi & Rossi, 1984).
    • It is used in cycloaddition reactions and mono-oxygenation processes for chemical syntheses, offering high levels of regiocontrol (Carpenter, Coleman, Zhang & Hsung, 2007).
  • Analytical Chemistry and Biomarker Detection

    • 1,3-Butadienyl acetate's metabolites are significant in the quantification of biomarkers for exposure to environmental pollutants like acrylonitrile and 1,3-butadiene in human urine (Schettgen et al., 2009).
    • It plays a crucial role in exposure studies, where its urinary metabolites are used to assess exposure levels in populations (Nieto et al., 2021).
  • Chemical Reactions and Catalyst Studies

    • 1,3-Butadienyl acetate is involved in the phenylation of various olefins, serving as a key component in catalytic reactions (Danno, Moritani & Fujiwara, 1969).
    • It's used to study catalyst species in rhodium-catalyzed hydroformylation reactions for different substrates, highlighting its role in understanding catalytic selectivity (Nelsen, Brezny & Landis, 2015).
  • Physical Chemistry Research

    • Research on the E and Z isomers of butadienyl acetate has been conducted to understand their molecular structures and properties, such as methyl torsional barriers, using microwave spectroscopy (Jabri et al., 2016).
  • Transition-Metal Catalysis

    • 1,3-Butadienyl acetate has been shown to play multiple roles in transition-metal catalysis, such as in the palladium-catalyzed telomerization of 1,3-butadiene with acetic acid (Balbino et al., 2015).
  • Preparative Organic Chemistry

    • It has been used in the preparation of specific alcohols, such as Matsutake alcohol, through hydrogenation and palladium-catalyzed rearrangement processes (Tsuji, Tsuruoka & Yamamoto, 1976).
  • Atmospheric Chemistry

    • Studies on 1,3-butadiene's atmospheric transformations, like hydroxyl and ozone-initiated photochemical reactions, are crucial for understanding ambient air pollutants and their impact on air quality (Liu, Jeffries & Sexton, 1999).

properties

IUPAC Name

buta-1,3-dienyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQQBXHZBNUXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030795
Record name 1,3-Butadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Butadienyl acetate

CAS RN

1515-76-0
Record name 1,3-Butadien-1-ol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-butadienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

It is known from German Pat. No. 739,438, to obtain anthraquinone by reaction of 1,4-naphthoquinone with excess 1-acetoxybutadiene at the reflux temperature. However, the yield is only 57% of theory. Furthermore it is known, from Liebig's Ann. Chem. volume 568 (1950), page 28, to warm 1,4-naphthoquinone with excess 1-acetoxybutadiene in acetic acid, separate off the resulting anthraquinone (19% of theory), isolate from the reaction solution the addition product first formed from 1,4-naphthoquinone and 1-acetoxybutadiene, namely 1-acetoxy-1,4,4a,9a-tetrahydroanthraquinone, and convert this into anthraquinone by means of methanolic potassium hydroxide solution in the presence of air. While this process gives a total yield of anthraquinone of about 80% of theory, it is unsuitable for large scale industrial use.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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